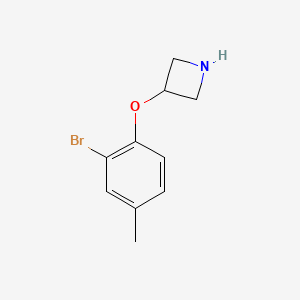
2-(2-溴吡啶-4-基)乙腈
描述
“2-(2-Bromopyridin-4-YL)acetonitrile” is a chemical compound with the CAS Number: 312325-74-9. It has a molecular weight of 197.03 and its IUPAC name is (2-bromo-4-pyridinyl)acetonitrile . It appears as a solid, with color ranging from pale-yellow to yellow-brown .
Molecular Structure Analysis
The InChI code for “2-(2-Bromopyridin-4-YL)acetonitrile” is 1S/C7H5BrN2/c8-7-5-6 (1-3-9)2-4-10-7/h2,4-5H,1H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-(2-Bromopyridin-4-YL)acetonitrile” is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C . .科学研究应用
钯催化的环化反应
- Cho 和 Kim (2008) 的研究讨论了使用类似化合物 3-溴吡啶-4-甲醛在乙腈中与羧酸进行钯催化的环化反应。此过程可生成 3-氧代-1,3-二氢呋并[3,4-c]吡啶-1-基烷酸酯,这在合成化学中具有重要意义。
硫氰酸镍(II)配位化合物
- Krebs 等人 (2021) 探索了在包括乙腈在内的不同溶剂中,使用 3-溴吡啶形成各种硫氰酸镍(II)配位化合物 (Krebs, Ceglarska, & Näther, 2021)。这项研究提供了对这些化合物合成和性质的见解,这些化合物与材料科学和配位化学相关。
2-氨基吡啶鎓化合物的合成
- Luque 等人 (1997) 报道了使用乙腈作为溶剂合成和表征 2-氨基吡啶鎓化合物的过程。这些化合物表现出弱的反铁磁交换相互作用,这在磁性材料领域中具有意义。
4-吡咯烷-3-氰基吡啶衍生物的合成
- Bogdanowicz 等人 (2013) 从相关化合物 2-溴-4-(吡咯烷-1-基)吡啶-3-腈合成了新型的 4-吡咯烷-3-氰基吡啶衍生物。这些衍生物对多种细菌表现出抗菌活性 (Bogdanowicz et al., 2013)。
电化学均偶联
- Kelnner W R de França 等人 (2002) 研究了镍配合物催化的 2-溴甲基吡啶的电化学均偶联。这项研究为使用电化学方法合成联吡啶提供了宝贵的见解。
Mn(NCS)2 配位化合物
- 在 Krebs 等人 (2022) 的一项研究中,考察了 Mn(NCS)2 与 3-溴吡啶在乙腈中的反应。该研究重点关注具有材料科学潜在应用的配位化合物的合成和表征。
钌配合物中的光解离反应
- Hecker 等人 (1991) 研究了钌配合物在乙腈中的光解离反应 (Hecker, Fanwick, & McMillin, 1991)。这项研究有助于理解金属配合物中的光诱导反应,这与光化学相关。
药物中杂质的定量分析
- Wagh 等人 (2017) 开发了一种 HPLC 方法来定量分析药物中的杂质,特别关注溴苯拉明马来酸盐中的 (4-溴苯基){吡啶-2-基}乙腈 (Wagh, Kothari, & Lokhande, 2017)。这突出了此类化合物在确保药物纯度和安全方面的意义。
超分子化学中的镧系元素螯合物
- Piguet 等人 (1996) 报道了使用包含杂环亚胺和酰胺结合单元的节段配体在乙腈中合成发光异双核配合物 (Piguet, Bünzli, Bernardinelli, Hopfgartner, Petoud, & Schaad, 1996)。这项研究在发光和超分子化学领域具有重要意义。
安全和危害
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
2-(2-bromopyridin-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-5-6(1-3-9)2-4-10-7/h2,4-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNYXTKBDQXJFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700017 | |
| Record name | (2-Bromopyridin-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
312325-74-9 | |
| Record name | (2-Bromopyridin-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

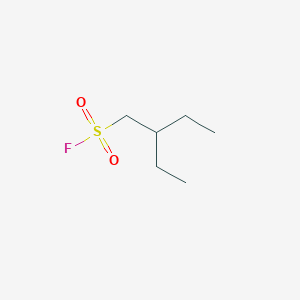

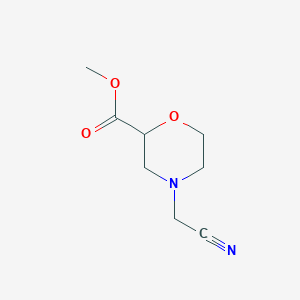
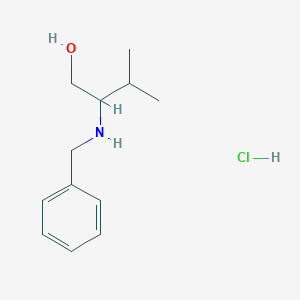

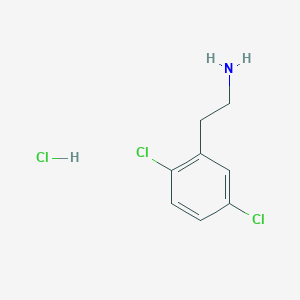
![2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373374.png)
![(6-Methylbenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1373375.png)
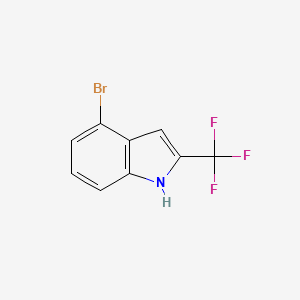

![2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol](/img/structure/B1373379.png)
